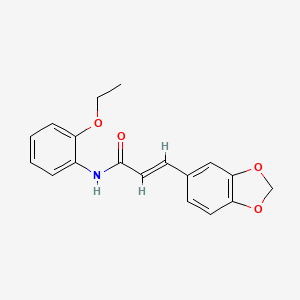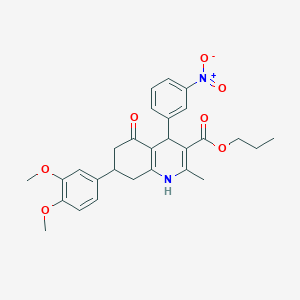![molecular formula C27H26N2O3 B11636033 Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(4-benciloxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo es un compuesto orgánico que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por su estructura compleja, que incluye un núcleo de quinolina sustituido con grupos benciloxi y fenilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[(4-benciloxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante una síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción de sustituyentes: Los grupos benciloxi y fenilamino se introducen mediante reacciones de sustitución nucleofílica. Por ejemplo, el grupo benciloxi se puede agregar a través de una síntesis de éter de Williamson, donde un fenol reacciona con bromuro de bencilo en presencia de una base.
Esterificación: El grupo éster carboxilato se introduce mediante una reacción de esterificación, donde el ácido carboxílico reacciona con etanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, equipos de síntesis automatizados y estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(4-benciloxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la reducción del anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂), paladio sobre carbón (Pd/C)
Sustitución: Bromuro de bencilo (C₆H₅CH₂Br), fenol (C₆H₅OH), base (p. ej., hidróxido de sodio, NaOH)
Productos principales
Oxidación: Derivados de N-óxido de quinolina
Reducción: Derivados de quinolina reducidos
Sustitución: Diversos derivados de quinolina sustituidos
Aplicaciones Científicas De Investigación
El 4-[(4-benciloxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su posible uso como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del 4-[(4-benciloxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos.
Comparación Con Compuestos Similares
El 4-[(4-benciloxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo se puede comparar con otros compuestos similares, como:
4-[(4-metoxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo: Este compuesto tiene un grupo metoxi en lugar de un grupo benciloxi, lo que puede resultar en diferentes propiedades químicas y biológicas.
4-[(4-hidroxi)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo:
4-[(4-cloro)fenil]amino]-6,8-dimetilquinolina-3-carboxilato de etilo: El grupo cloro puede alterar significativamente el comportamiento químico y la actividad biológica del compuesto.
Propiedades
Fórmula molecular |
C27H26N2O3 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
ethyl 6,8-dimethyl-4-(4-phenylmethoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C27H26N2O3/c1-4-31-27(30)24-16-28-25-19(3)14-18(2)15-23(25)26(24)29-21-10-12-22(13-11-21)32-17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3,(H,28,29) |
Clave InChI |
SSVOUGHLAICJSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)

![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11635973.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
